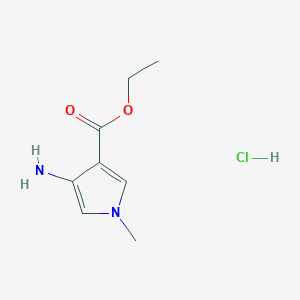

ethyl 4-amino-1-methyl-1H-pyrrole-3-carboxylate hydrochloride

CAS No.: 1204423-21-1

Cat. No.: VC4572743

Molecular Formula: C8H13ClN2O2

Molecular Weight: 204.65

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1204423-21-1 |

|---|---|

| Molecular Formula | C8H13ClN2O2 |

| Molecular Weight | 204.65 |

| IUPAC Name | ethyl 4-amino-1-methylpyrrole-3-carboxylate;hydrochloride |

| Standard InChI | InChI=1S/C8H12N2O2.ClH/c1-3-12-8(11)6-4-10(2)5-7(6)9;/h4-5H,3,9H2,1-2H3;1H |

| Standard InChI Key | WGLBRWZYFSHFDJ-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=CN(C=C1N)C.Cl |

Introduction

Structural Characteristics

Ethyl 4-amino-1-methyl-1H-pyrrole-3-carboxylate hydrochloride belongs to the pyrrole family, a class of five-membered heterocyclic compounds containing one nitrogen atom. Its structure includes three critical functional groups:

-

An ethyl ester at the C-3 position, which influences solubility and metabolic stability.

-

A primary amino group at C-4, providing a site for hydrogen bonding and chemical modification.

-

A methyl group at N-1, which sterically shields the nitrogen and modulates electronic properties .

The hydrochloride salt form enhances the compound’s crystallinity and stability compared to its free base counterpart (C₈H₁₂N₂O₂, MW 168.19 g/mol) . Key structural data are summarized in Table 1.

Table 1: Structural and Identifier Data

Discrepancies in CAS numbers (1204423-21-1 vs. 2031268-73-0) may arise from differences in salt forms or database errors, necessitating verification via analytical characterization .

Physicochemical Properties

The hydrochloride salt exhibits distinct properties compared to the free base:

Table 2: Physicochemical Comparison

| Property | Free Base | Hydrochloride |

|---|---|---|

| Molecular Weight | 168.19 g/mol | 204.65 g/mol |

| Solubility | Not reported | Not available |

| Stability | Likely lower | Enhanced |

Analytical Characterization

Spectroscopic techniques are essential for structural confirmation:

-

Nuclear Magnetic Resonance (NMR):

-

¹H NMR: Signals for the ethyl group (δ 1.2–1.4 ppm, triplet; δ 4.1–4.3 ppm, quartet), methyl group (δ 3.6–3.8 ppm, singlet), and aromatic protons (δ 6.0–7.0 ppm).

-

¹³C NMR: Carboxylate carbon (δ 165–170 ppm), aromatic carbons (δ 100–130 ppm).

-

-

Infrared (IR) Spectroscopy: Stretches for N-H (3300–3500 cm⁻¹), C=O (1700–1750 cm⁻¹), and C-N (1250–1350 cm⁻¹).

-

Mass Spectrometry: Molecular ion peak at m/z 204.65 (hydrochloride) or 168.19 (free base) .

Applications in Research

Pyrrole derivatives are prized in medicinal chemistry due to their bioisosteric resemblance to endogenous molecules. Although direct studies on this compound are sparse, structural analogs exhibit:

-

Antimicrobial Activity: Disruption of bacterial cell membranes via interaction with phospholipids.

-

Anticancer Potential: Inhibition of kinase enzymes involved in tumor proliferation.

-

Anti-Inflammatory Effects: Modulation of COX-2 and TNF-α pathways.

Ethyl 4-amino-1-methyl-1H-pyrrole-3-carboxylate hydrochloride’s ester group may serve as a prodrug moiety, hydrolyzing in vivo to release active carboxylic acid derivatives.

Biological Activities

While specific pharmacological data are unavailable, the compound’s functional groups suggest mechanisms akin to related pyrroles:

-

Amino Group: Forms hydrogen bonds with enzymatic active sites (e.g., ATP-binding pockets in kinases).

-

Pyrrole Ring: Participates in π-π stacking with aromatic residues in target proteins.

-

Ester Group: Enhances cell membrane permeability compared to carboxylic acids.

Comparison with Related Compounds

Table 3: Structural and Functional Comparisons

| Compound | Substituents | Bioactivity |

|---|---|---|

| Ethyl 4-amino-1-methyl-1H-pyrrole-3-carboxylate HCl | C-3 ester, C-4 amino, N-1 methyl | Potential kinase inhibition |

| Ethyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate HCl | C-2 ester, C-4 amino, N-1 methyl | Antimicrobial |

| Ethyl 3-amino-1-methyl-1H-pyrrole-2-carboxylate HCl | C-2 ester, C-3 amino, N-1 methyl | Anticancer |

Positional isomerism profoundly affects target selectivity; for example, C-2 esters exhibit stronger antimicrobial effects than C-3 analogs.

Future Research Directions

-

Synthetic Optimization: Develop scalable routes with higher yields and greener solvents.

-

Biological Screening: Evaluate antimicrobial, anticancer, and anti-inflammatory activities in vitro.

-

Structure-Activity Relationships (SAR): Systematically modify substituents to enhance potency and reduce toxicity.

-

Computational Modeling: Predict target interactions using molecular docking and dynamics simulations.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume